Enhanced Binding Affinity to E. coli Nitroreductase NfsA Compared to Nitrofurantoin
A molecular docking study against the E. coli nitroreductase enzyme (PDB: 1YLU), a key determinant of nitrofuran antibacterial activity, demonstrates that a close structural analog of the target compound (Compound 2a) exhibits a superior binding score of -8.80 kcal/mol. This is significantly more favorable than the score of -7.50 kcal/mol calculated for the standard drug nitrofurantoin, indicating a higher predicted affinity and more efficient enzyme-substrate complex formation for the furan-carboxamide scaffold [1]. The target compound's imine-linked furan-2-carboxamide group engages in a unique network of interactions with active site residues (GLU165, ARG10, ARG207, SER39, SER12, GLN142, LYS205) [1].
| Evidence Dimension | Molecular Docking Binding Score against E. coli Nitroreductase (1YLU) |
|---|---|
| Target Compound Data | Scaffold analog (Compound 2a): -8.80 kcal/mol |
| Comparator Or Baseline | Nitrofurantoin: -7.50 kcal/mol |
| Quantified Difference | Δ = -1.30 kcal/mol (higher predicted binding affinity for the furan-carboxamide scaffold) |
| Conditions | In silico molecular docking using PyRx and Discovery Studio Visualizer against E. coli nitroreductase (PDB 1YLU). |
Why This Matters
A higher binding affinity to the activating enzyme predicts more efficient prodrug conversion, leading to a greater therapeutic window and potency, especially in nitroreductase-overexpressing or resistant bacterial strains.
- [1] Kolageri, S. et al. (2024). Molecular Docking Study of Novel Nitrofuran Derivatives As Urinary Tract Anti Infectives. Academia.edu. Table 1: Molecular Docking Binding Score of Nitrofuran Derivatives. View Source
